molecular formula C9H5Cl2FN2 B7976740 2,4-Dichloro-7-fluoro-8-methylquinazoline

2,4-Dichloro-7-fluoro-8-methylquinazoline

Cat. No.: B7976740
M. Wt: 231.05 g/mol
InChI Key: CHQBEAJNSPBLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-7-fluoro-8-methylquinazoline is a chemical compound with the molecular formula C9H5Cl2FN2 and a molecular weight of 231.05 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination and fluorination of a quinazoline precursor. The reaction conditions often include the use of chlorinating and fluorinating agents, such as thionyl chloride and hydrogen fluoride, under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-fluoro-8-methylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dichloro-7-fluoro-8-methylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-fluoro-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of kinase inhibition, it can block the ATP-binding site, preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinazoline: Lacks the fluorine and methyl groups, resulting in different chemical properties.

    7-Fluoroquinazoline: Lacks the chlorine and methyl groups.

    8-Methylquinazoline: Lacks the chlorine and fluorine groups.

Uniqueness

2,4-Dichloro-7-fluoro-8-methylquinazoline is unique due to the presence of both chlorine and fluorine atoms, as well as a methyl group, which confer distinct chemical reactivity and biological activity. These substituents can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic properties, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

2,4-dichloro-7-fluoro-8-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FN2/c1-4-6(12)3-2-5-7(4)13-9(11)14-8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQBEAJNSPBLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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